4-((((4-Fluorophenyl)methyl)thio)methyl)-5-methyl-1H-imidazole monohydrochloride
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Overview
Description
4-((((4-Fluorophenyl)methyl)thio)methyl)-5-methyl-1H-imidazole monohydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a thioether linkage, and an imidazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((4-Fluorophenyl)methyl)thio)methyl)-5-methyl-1H-imidazole monohydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with sodium thiomethoxide to form 4-fluorobenzyl methyl sulfide. This intermediate is then reacted with 5-methyl-1H-imidazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((((4-Fluorophenyl)methyl)thio)methyl)-5-methyl-1H-imidazole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((((4-Fluorophenyl)methyl)thio)methyl)-5-methyl-1H-imidazole monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((((4-Fluorophenyl)methyl)thio)methyl)-5-methyl-1H-imidazole monohydrochloride involves its interaction with specific molecular targets. The fluorophenyl group and imidazole ring can interact with enzymes and receptors, modulating their activity. The thioether linkage may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoromethylphenidate: A stimulant drug with a similar fluorophenyl group.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with a fluorophenyl group and thiazole ring.
Uniqueness
4-((((4-Fluorophenyl)methyl)thio)methyl)-5-methyl-1H-imidazole monohydrochloride is unique due to its combination of a fluorophenyl group, thioether linkage, and imidazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
131028-58-5 |
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Molecular Formula |
C12H14ClFN2S |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanylmethyl]-5-methyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C12H13FN2S.ClH/c1-9-12(15-8-14-9)7-16-6-10-2-4-11(13)5-3-10;/h2-5,8H,6-7H2,1H3,(H,14,15);1H |
InChI Key |
HVMXHSVHLGBHMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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